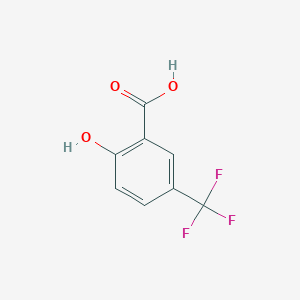

2-hydroxy-5-(trifluoromethyl)benzoic Acid

Descripción

Contextualization within Trifluoromethylated Aromatic Carboxylic Acids Research

The study of 2-hydroxy-5-(trifluoromethyl)benzoic acid is situated within the broader and highly significant area of trifluoromethylated aromatic carboxylic acids research. Aromatic carboxylic acids are a fundamental class of compounds in organic chemistry, with many, like benzoic acid and salicylic (B10762653) acid, serving as key building blocks in synthesis. The introduction of a trifluoromethyl (-CF3) group onto the aromatic ring dramatically alters the molecule's properties. wechemglobal.com

Historical Overview of Research on Salicylic Acid Derivatives with Trifluoromethyl Substitution

Interest in salicylic acid and its derivatives has a long history, but academic and practical research in this area has seen a significant surge over the last two decades. bumipublikasinusantara.idresearchgate.net While early research focused primarily on the synthesis and fundamental chemical properties of these compounds, more recent studies have shifted towards exploring their biological properties and potential applications. researchgate.net

The deliberate incorporation of fluorine-containing groups, such as trifluoromethyl, into salicylic acid scaffolds is a more modern development, gaining traction as the field of fluorine chemistry expanded. The medicinal use of the trifluoromethyl group, in general, dates back to the mid-20th century. wikipedia.org Researchers began to explore how adding a -CF3 group to the salicylate (B1505791) structure could modify its biological effects.

An example of a well-studied trifluoromethyl derivative of salicylate is 2-acetoxy-4-trifluoromethylbenzoic acid, known as triflusal, and its active metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB). nih.govnih.gov Studies on these compounds have demonstrated that the presence of the trifluoromethyl group can significantly enhance certain biological activities compared to aspirin (B1665792) or salicylate. nih.govnih.gov This line of inquiry has paved the way for the synthesis and investigation of other isomers and related molecules, such as this compound, to explore how the position of the -CF3 group affects the molecule's properties and potential utility.

Significance of the Trifluoromethyl Moiety in Medicinal Chemistry and Chemical Biology

The trifluoromethyl (-CF3) group is a privileged structural motif in medicinal chemistry and drug design due to its unique and beneficial properties. bohrium.commdpi.com Its incorporation into potential drug candidates has become a common and powerful strategy for optimizing molecular characteristics. wechemglobal.comhovione.com

One of the most significant attributes of the -CF3 group is its high electronegativity and strong electron-withdrawing nature. wikipedia.orgmdpi.com This profoundly influences the electronic properties of the molecule it is attached to, which can lead to stronger binding interactions with biological targets like enzymes and receptors. wechemglobal.commdpi.com

Furthermore, the trifluoromethyl group is often used as a bioisostere for other atoms or groups, such as a chlorine atom or a methyl group. wikipedia.orgmdpi.com Replacing a methyl group with a trifluoromethyl group can block metabolic oxidation at that position, as the carbon-fluorine bond is exceptionally strong. mdpi.com This enhances the metabolic stability of the compound, potentially increasing its half-life and duration of action in the body. wechemglobal.commdpi.com

The -CF3 group also significantly increases a molecule's lipophilicity. mdpi.com This property can improve its ability to pass through biological membranes, which is crucial for absorption and distribution within the body. mdpi.com The combination of enhanced metabolic stability, increased lipophilicity, and modified electronic properties makes the trifluoromethyl group a vital tool for medicinal chemists seeking to transform biologically active compounds into viable drug candidates. bohrium.commdpi.com Prominent drugs containing this group include fluoxetine (B1211875) (Prozac) and celecoxib (B62257) (Celebrex). wikipedia.org

| Property Influenced | Effect of -CF3 Incorporation | Citation |

|---|---|---|

| Metabolic Stability | Increases due to the strength of the C-F bond, blocking oxidation. | wechemglobal.commdpi.com |

| Lipophilicity | Increases, potentially improving membrane permeability and absorption. | wechemglobal.commdpi.com |

| Binding Affinity | Can be enhanced through altered electronic properties and hydrophobic interactions. | mdpi.com |

| Acidity/Basicity | Acts as a strong electron-withdrawing group, affecting the pKa of nearby functional groups. | wikipedia.org |

| Bioisosterism | Often used as a replacement for methyl or chloro groups to fine-tune steric and electronic properties. | wikipedia.orgmdpi.com |

Structure

3D Structure

Propiedades

IUPAC Name |

2-hydroxy-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O3/c9-8(10,11)4-1-2-6(12)5(3-4)7(13)14/h1-3,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQDOJQUHDQGQPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70455806 | |

| Record name | 2-hydroxy-5-(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79427-88-6 | |

| Record name | 2-hydroxy-5-(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-5-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Synthesis of 2 Hydroxy 5 Trifluoromethyl Benzoic Acid and Its Derivatives

Established Synthetic Routes to 2-hydroxy-5-(trifluoromethyl)benzoic Acid

Kolbe-Schmitt Reaction Variations for Direct Carboxylation

The Kolbe-Schmitt reaction is a well-established industrial method for the ortho-carboxylation of phenols. wikipedia.orgbyjus.com The process typically involves the generation of a phenoxide by treatment with a base, followed by reaction with carbon dioxide under high pressure and temperature. numberanalytics.com In the context of this compound, the starting material would be 4-(trifluoromethyl)phenol (B195918).

The general mechanism proceeds via the nucleophilic addition of the sodium phenoxide of 4-(trifluoromethyl)phenol to carbon dioxide. wikipedia.org The resulting intermediate is then protonated with acid to yield the final product.

However, the direct application of the Kolbe-Schmitt reaction to substrates like 4-(trifluoromethyl)phenol is challenging. The strongly electron-withdrawing nature of the trifluoromethyl (-CF3) group deactivates the aromatic ring, making it less nucleophilic and thus less reactive towards electrophilic aromatic substitution. numberanalytics.comfuture4200.com This deactivation retards or inhibits the carboxylation reaction, often requiring more forcing conditions (higher temperatures and pressures) than those used for electron-rich phenols, which can lead to lower yields and the formation of byproducts. numberanalytics.comfuture4200.com

Recent advancements have explored variations to the traditional high-pressure, high-temperature conditions. One such approach involves conducting the reaction under ambient conditions using an organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), although this has been demonstrated primarily for more activated substrates like resorcinols. rsc.org Another variation involves the use of supercritical carbon dioxide, which can enhance the reactivity of CO2 and increase product yield compared to gaseous CO2. researchgate.net

Table 1: General Conditions for Kolbe-Schmitt Reaction

| Parameter | Typical Condition |

|---|---|

| Reactant | Sodium salt of 4-(trifluoromethyl)phenol |

| Reagent | Carbon Dioxide (CO2) |

| Pressure | ~100 atm (or higher) wikipedia.org |

| Temperature | ~125 °C (or higher) byjus.com |

Multi-step Synthetic Approaches from Trifluoromethylated Phenols

Given the challenges of direct carboxylation, multi-step syntheses are often employed. These routes build the molecule by sequential reactions that are less sensitive to the electronic effects of the trifluoromethyl group.

One documented multi-step approach involves the demethylation of a methoxy-substituted precursor. guidechem.com This synthesis starts from 2-Methoxy-5-(trifluoromethyl)benzoic Acid. The methyl ether acts as a protecting group for the hydroxyl function, which is deprotected in the final step to yield the target compound. The demethylation can be achieved by refluxing with a reagent like iodocyclohexane (B1584034) in a solvent such as N,N-Dimethylformamide (DMF). guidechem.com

Synthesis Scheme: Demethylation Route

Reactant : 2-Methoxy-5-(trifluoromethyl)benzoic Acid

Reagent : Iodocyclohexane

Solvent : N,N-Dimethylformamide (DMF)

Condition : Reflux for several hours

Product : this compound

This method circumvents the difficult direct carboxylation of the deactivated phenol (B47542) by introducing the carboxyl group to a related molecule under different conditions before revealing the phenol group.

Photochemical Rearrangement Strategies for Precursors

Photochemical methods, specifically the photo-Fries rearrangement, offer an alternative pathway to precursors of this compound. wikipedia.org The standard Fries rearrangement converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst. The photochemical variant achieves this transformation using UV light, proceeding through a radical mechanism. wikipedia.org

A potential strategy for synthesizing the target compound would involve the following steps:

Esterification : 4-(trifluoromethyl)phenol is first converted to its acetate (B1210297) ester, 4-(trifluoromethyl)phenyl acetate.

Photo-Fries Rearrangement : The ester is then subjected to UV irradiation. This would induce rearrangement to form primarily 2-hydroxy-5-(trifluoromethyl)acetophenone, along with the para-isomer, 4-hydroxy-3-(trifluoromethyl)acetophenone.

Oxidation : The resulting ortho-hydroxyketone precursor is then oxidized to the corresponding carboxylic acid, for example, using a haloform reaction or other strong oxidizing agents.

A key advantage of the photo-Fries rearrangement is its applicability to rings with deactivating substituents. wikipedia.org However, a significant drawback is that the reaction often results in low yields, which limits its use in commercial production. wikipedia.org

Challenges and Limitations in Current Synthesis Paradigms

Yield Optimization and Reaction Efficiency

A primary challenge in the synthesis of this compound is achieving high yields. As previously noted, the electron-withdrawing -CF3 group significantly reduces the reactivity of the aromatic ring, which adversely affects the efficiency of electrophilic substitution reactions like the Kolbe-Schmitt carboxylation. numberanalytics.comfuture4200.com This necessitates harsh reaction conditions, which can lead to byproduct formation and degradation, further lowering the practical yield. numberanalytics.com

Purity and Chromatographic Purification Strategies

Ensuring the purity of the final product is another significant challenge. A common issue in reactions like the Kolbe-Schmitt and Fries rearrangements is the formation of isomers. wikipedia.orgwikipedia.org The carboxylation or acylation can occur at either the ortho or para position relative to the hydroxyl group. While reaction conditions can be tuned to favor one isomer—for instance, lower temperatures often favor the para-product in the Fries rearrangement—a mixture is typically obtained, necessitating separation. wikipedia.org

The structural similarity of these isomers makes their separation difficult. In laboratory-scale preparations, silica (B1680970) gel column chromatography is a common and effective method for purification. For example, in the multi-step synthesis involving demethylation, the crude product is purified by silica gel chromatography using a gradient of ethyl acetate in n-hexane as the eluent. guidechem.com For industrial-scale production, however, chromatographic methods can be costly and generate significant solvent waste. Therefore, developing synthetic routes with high regioselectivity is crucial to minimize the need for extensive purification.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |

| 2-hydroxy-5-(trifluoromethyl)acetophenone |

| This compound |

| 2-Methoxy-5-(trifluoromethyl)benzoic Acid |

| 4-(trifluoromethyl)phenol |

| 4-(trifluoromethyl)phenyl acetate |

| 4-hydroxy-3-(trifluoromethyl)acetophenone |

| Carbon Dioxide |

| Ethyl acetate |

| Iodocyclohexane |

| n-hexane |

Green Chemistry Considerations in Synthesis Development

The growing emphasis on sustainable practices in chemical manufacturing has spurred the development of more environmentally friendly synthetic routes for fluorinated aromatic compounds. In the context of this compound and related structures, green chemistry principles are being applied to minimize waste, reduce the use of hazardous materials, and improve energy efficiency.

Key green chemistry strategies include:

Use of Aqueous Media: Traditional organic solvents are often volatile, flammable, and toxic. A significant advancement has been the development of reactions in water or water-acetonitrile mixtures. For instance, a catalyst-free method for the decarboxylative trifluoromethylation of benzoic acid derivatives has been demonstrated at 30°C in a water-acetonitrile system. acs.orgfigshare.com This approach not only reduces reliance on hazardous organic solvents but also simplifies reaction conditions.

Catalyst-Free Systems: The development of reactions that proceed efficiently without a metal catalyst is a core goal of green chemistry. Catalyst-free methods, such as the decarboxylative trifluoromethylation initiated by Na2S2O8, eliminate the environmental and economic costs associated with catalyst toxicity, sourcing, and removal from the final product. acs.orgfigshare.com

Electrophotochemical Methods: Leveraging electricity and light to drive chemical reactions offers a sustainable alternative to conventional reagents. A novel electrophotochemical approach facilitates the use of trifluoroacetic acid (TFA), an inexpensive and readily available reagent, as the CF3 source for the trifluoromethylation of arenes. nih.gov This method is notable for being catalyst- and oxidant-free, generating CF3 radicals through selective oxidative decarboxylation, thereby enhancing the sustainability of the synthesis. nih.gov

Atom Economy: Synthetic routes are being designed to maximize the incorporation of all materials used in the process into the final product. While traditional multi-step syntheses often generate significant waste, newer methods aim to improve atom economy by designing more direct and efficient transformations.

These approaches represent a shift away from classical methods that may involve harsh conditions, such as the use of hydrogen fluoride (B91410) and metal catalysts in multi-step processes, towards more sustainable and efficient manufacturing. google.com

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

The scaffold of this compound provides three key functional groups for modification: the carboxylic acid, the phenolic hydroxyl group, and the aromatic ring. Strategic derivatization at these sites is crucial for conducting structure-activity relationship (SAR) studies, which aim to understand how specific structural changes affect the biological activity of the molecule.

Synthesis of Amide Derivatives

The conversion of the carboxylic acid group to an amide is a common and highly effective strategy in medicinal chemistry to modulate properties such as solubility, stability, and receptor-binding interactions. The synthesis of amide derivatives of this compound typically involves the coupling of the parent acid with a diverse range of primary or secondary amines.

Standard synthetic methods include:

Direct Condensation: The carboxylic acid is activated using a coupling agent (e.g., DCC, EDCI) and then reacted with the desired amine.

Acid Chloride Formation: The carboxylic acid is first converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with an amine.

An example of a synthesized amide derivative is 2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid (HFBA), which was developed as a cyclooxygenase (COX) inhibitor. nih.gov SAR studies on various amide derivatives have shown that the nature of the substituent on the amide nitrogen (the R-group) can significantly influence biological activity. sphinxsai.comnih.gov For instance, studies on related benzoic acid amides have revealed that antimicrobial activity can be enhanced by conjugating the acid with specific amino acid esters. nih.gov

Table 1: Examples of Amide Derivatives for SAR Studies

| Amine Reagent | Resulting Amide Structure | Potential SAR Insight |

|---|---|---|

| Ammonia (NH₃) | Primary Amide (-CONH₂) | Baseline activity, hydrogen bond donation |

| Methylamine (CH₃NH₂) | N-Methyl Amide (-CONHCH₃) | Effect of small alkyl substitution |

| Aniline (C₆H₅NH₂) | N-Phenyl Amide (-CONHC₆H₅) | Impact of aromatic ring introduction |

| Glycine (B1666218) Methyl Ester | Peptide-like Linkage | Influence of amino acid moiety, potential for improved cell permeability |

Esterification and Etherification of Phenolic and Carboxylic Acid Groups

Modification of the carboxylic acid and phenolic hydroxyl groups via esterification and etherification, respectively, provides another avenue for probing SAR. These modifications alter the molecule's acidity, polarity, and hydrogen-bonding capabilities.

Esterification of the Carboxylic Acid Group: The carboxylic acid can be converted to an ester by reacting it with an alcohol under acidic conditions (Fischer esterification) or by reacting the corresponding acid chloride with an alcohol. google.comorganic-chemistry.org This transformation masks the acidic proton and introduces lipophilic character, which can affect the compound's pharmacokinetic profile.

Etherification of the Phenolic Group: The phenolic hydroxyl is a versatile handle for introducing a variety of substituents. Standard etherification methods, such as the Williamson ether synthesis, involve deprotonating the phenol with a base (e.g., K2CO3, NaH) to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. guidechem.com This allows for the introduction of alkyl, benzyl, or more complex chains. For example, the phenolic oxygen can be reacted with tert-butyl bromoacetate (B1195939) to introduce an ester-containing ether side chain. guidechem.com Conversely, cleavage of a methyl ether (demethylation) on a precursor like 2-methoxy-5-(trifluoromethyl)benzoic acid using reagents such as iodocyclohexane can be used to synthesize the parent phenolic compound. guidechem.com

Table 2: Ester and Ether Derivatization Strategies

| Functional Group | Reaction Type | Reagent Example | Product Functional Group |

|---|---|---|---|

| Carboxylic Acid | Esterification | Methanol (CH₃OH) / H⁺ | Methyl Ester (-COOCH₃) |

| Carboxylic Acid | Esterification | Ethanol (C₂H₅OH) / H⁺ | Ethyl Ester (-COOC₂H₅) |

| Phenolic Hydroxyl | Etherification | Methyl Iodide (CH₃I) / Base | Methyl Ether (-OCH₃) |

| Phenolic Hydroxyl | Etherification | Benzyl Bromide (BnBr) / Base | Benzyl Ether (-OCH₂C₆H₅) |

Halogenation and Other Aromatic Substitutions on the Benzoic Acid Scaffold

Introducing new substituents directly onto the aromatic ring can dramatically alter the electronic properties and steric profile of the molecule. Such reactions are governed by the directing effects of the substituents already present on the benzene (B151609) ring (-OH, -COOH, and -CF3). msu.edu

Directing Effects: The hydroxyl group (-OH) is a strongly activating ortho-, para-director. The carboxylic acid (-COOH) and trifluoromethyl (-CF3) groups are both deactivating meta-directors. In electrophilic aromatic substitution reactions, the powerful activating effect of the hydroxyl group typically dominates, directing incoming electrophiles to the positions ortho and para to it. wikipedia.org

Predicted Regioselectivity: In this compound, the position para to the hydroxyl group is occupied by the -CF3 group. The two ortho positions are C3 and C1 (which holds the -COOH group). Therefore, electrophilic substitution, such as halogenation (bromination or chlorination), is most likely to occur at the C3 position.

Common electrophilic aromatic substitution reactions that can be applied include:

Halogenation: Introduction of bromine or chlorine using Br2 or Cl2 with a Lewis acid catalyst.

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Introduction of Heterocyclic Moieties

Incorporating heterocyclic rings into the structure of this compound is a sophisticated strategy to explore new chemical space and introduce novel pharmacological properties. Heterocycles are prevalent in approved drugs and can serve as bioisosteres for other functional groups or provide specific hydrogen bond donors and acceptors.

Synthetic strategies for introducing heterocyclic moieties include:

Coupling to the Carboxylic Acid: The carboxylic acid can be coupled with amino-substituted heterocycles to form amide linkages. For example, reacting the acid with 2-aminothiazole (B372263) would append a thiazole (B1198619) ring.

Building from Existing Functional Groups: The functional groups on the parent molecule can be used as starting points for ring-forming reactions. For instance, the carboxylic acid and an adjacent group could be elaborated into a fused ring system.

Coupling to the Aromatic Ring: A pre-formed heterocycle could be attached via cross-coupling reactions if a halo-substituted derivative of the benzoic acid is first prepared.

Cyclization Reactions: Derivatives of the parent acid can be designed to undergo intramolecular cyclization to form new heterocyclic systems. For example, a Schiff base formed from a related aminobenzoic acid can react with reagents like 2-aminobenzoic acid to form quinazoline (B50416) derivatives. echemcom.comekb.eg Research on related hydroxybenzoic acids has shown the synthesis of derivatives containing thiazole rings, which were investigated as enzyme inhibitors. nih.gov

The introduction of rings such as imidazole, triazole, quinazolinone, or thiazole can significantly impact the molecule's biological activity profile. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of 2 Hydroxy 5 Trifluoromethyl Benzoic Acid Derivatives

Rationale for SAR Investigation in Pharmaceutical Chemistry

The primary goal of SAR studies is to identify the pharmacophore—the precise three-dimensional arrangement of functional groups—responsible for a molecule's interaction with a biological target, such as an enzyme or receptor. By systematically altering the parent molecule, chemists can probe the target's binding site for steric, electronic, and hydrophobic tolerance. This iterative process of synthesis and biological evaluation helps in:

Identifying Key Functional Groups: Determining which parts of the molecule are essential for its activity and which can be modified.

Optimizing Potency: Fine-tuning the structure to maximize binding affinity and, consequently, biological effect.

Enhancing Selectivity: Modifying the structure to favor interaction with the desired target over off-targets, thereby reducing the potential for side effects.

Improving Physicochemical Properties: Adjusting the molecule's characteristics, such as solubility and metabolic stability, to ensure it can reach its target in the body and exert a therapeutic effect.

For derivatives of 2-hydroxy-5-(trifluoromethyl)benzoic acid, SAR investigations are crucial for understanding how modifications to the trifluoromethyl, hydroxyl, and carboxyl groups, as well as the aromatic ring, impact their biological profile. This systematic approach allows for the rational design of new chemical entities with improved therapeutic potential.

Positional and Substituent Effects on Biological Activity

The trifluoromethyl (CF3) group is a common substituent in medicinal chemistry due to its unique electronic properties and metabolic stability. Its strong electron-withdrawing nature can significantly influence the acidity of nearby functional groups, such as the carboxylic acid in the this compound scaffold. This modulation of pKa can affect the molecule's ionization state at physiological pH, which is critical for target binding and cell permeability.

Furthermore, the lipophilicity of the CF3 group can enhance a molecule's ability to cross cellular membranes. In SAR studies, replacing the trifluoromethyl group with other substituents of varying electronic and steric properties can help to elucidate its role in target engagement. For instance, in a series of 2-hydroxybenzoic acid derivatives designed as SIRT5 inhibitors, the inclusion of a trifluoromethylphenyl group was found to be a key feature for potent inhibition. nih.gov

The hydroxyl and carboxyl groups of the 2-hydroxybenzoic acid scaffold are pivotal for its biological activity, often acting as key hydrogen bond donors and acceptors in ligand-target interactions. In a study of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors, it was demonstrated that both the carboxylic acid and the adjacent hydroxyl group are essential for maintaining inhibitory activity. nih.gov

Molecular docking studies revealed that the carboxylate group forms a bidentate salt bridge with a key arginine residue (Arg105) and a hydrogen bond with a tyrosine residue (Tyr102) within the enzyme's binding pocket. nih.gov Simultaneously, the hydroxyl group forms a crucial hydrogen bond with a valine residue (Val221). nih.gov The removal of the hydroxyl group resulted in an eight-fold decrease in potency, underscoring its critical role in the binding interaction. nih.gov This highlights the importance of the ortho-hydroxy-substituted carboxylic acid moiety as a "warhead" for the design of selective inhibitors based on this scaffold.

The introduction of chiral centers into a molecule can have profound effects on its biological activity, as stereoisomers can exhibit different affinities for their biological targets, as well as distinct metabolic and pharmacokinetic profiles. In the case of this compound derivatives, the attachment of a chiral side chain can lead to enantiomers with significantly different properties.

A study on the enantiomers of 2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid (HFBA), a novel COX inhibitor, revealed stereoselective differences in their pharmacokinetics, metabolism, and excretion. nih.gov The R- and S-enantiomers of HFBA showed remarkable anti-inflammatory and antiplatelet aggregation activities. nih.gov However, their metabolic pathways differed, with the S-enantiomer producing eight metabolites, including those from glucuronidation, glycine (B1666218), and N-acetyl conjugation, while the R-enantiomer produced only seven, lacking the glycine conjugate. nih.gov This stereoselective metabolism and excretion underscore the importance of considering stereochemistry in the design of derivatives of this compound to optimize their therapeutic potential and safety profiles. nih.gov

Optimization of Molecular Scaffolds for Efficacy and Selectivity

Once the fundamental SAR of a lead compound is established, the focus shifts to optimizing the molecular scaffold to enhance efficacy and selectivity. This often involves exploring different substitution patterns on the aromatic ring and modifying the nature of the side chains.

In the development of selective SIRT5 inhibitors based on the 2-hydroxybenzoic acid scaffold, a lead optimization campaign was guided by molecular docking studies. nih.gov It was found that substitutions at the para-position of an attached benzene (B151609) ring were preferred over ortho- or meta-positions. nih.gov A variety of substituents, including methyl, fluorine, trifluoromethyl, and methoxy (B1213986) groups, were explored to probe the structure-activity landscape. nih.gov

This systematic exploration led to the identification of compounds with significantly improved potency. For example, the initial hit compound had an IC50 of 26.4 µM, while an optimized derivative, compound 43, exhibited a 10-fold increase in potency. nih.gov This demonstrates that the 2-hydroxybenzoic acid scaffold can be effectively optimized through rational, structure-guided modifications to yield highly potent and selective inhibitors.

| Compound | Modification from Parent Scaffold | SIRT5 IC50 (µM) |

|---|---|---|

| 11 (Hit Compound) | Parent Scaffold with Acetamide Group | 26.4 ± 0.8 |

| 13 | Removal of Hydroxyl Group | >200 |

| 14 | Thiourea Linker with Unsubstituted Phenyl Group | 41.1 ± 1.2 |

| 15 | Meta-Acetamide on Phenyl Ring | >400 |

| 16 | Ortho-Acetamide on Phenyl Ring | >400 |

| 23 | Para-Trifluoromethyl on Phenyl Ring | 28.3 ± 1.1 |

| 43 (Optimized) | Di-substituted Phenyl Ring with Sulfonamide | 2.6 ± 0.3 |

Computational Tools in SAR Analysis

Computational chemistry plays an increasingly vital role in modern drug discovery and SAR analysis. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can provide valuable insights into ligand-target interactions and predict the activity of novel compounds, thereby accelerating the drug design process.

Molecular docking is used to predict the preferred binding orientation of a ligand to its target protein. This information can help to rationalize observed SAR and guide the design of new derivatives with improved binding affinity. For instance, in the study of 2-hydroxybenzoic acid derivatives as SIRT5 inhibitors, molecular docking was instrumental in understanding the key interactions between the inhibitors and the enzyme's active site, as described in section 3.2.2. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build statistical models that correlate the 3D structural features of a series of molecules with their biological activities. These models can then be used to predict the activity of new, untested compounds and to generate 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, and other properties are favorable or unfavorable for activity. Such models have been successfully applied to various classes of compounds, including benzoic acid derivatives, to guide the design of more potent inhibitors.

Pharmacological and Biological Activities of 2 Hydroxy 5 Trifluoromethyl Benzoic Acid and Its Analogs

Modulation of Metabolic Pathways

There is currently no available scientific literature detailing the effects of 2-hydroxy-5-(trifluoromethyl)benzoic Acid on metabolic pathways.

Impact on Hepatic Lipid Metabolism and Steatosis

No studies have been identified that investigate the impact of this compound on hepatic lipid metabolism or its potential role in the context of steatosis.

Regulation of Glucose Homeostasis and Insulin (B600854) Sensitivity

Research concerning the regulation of glucose homeostasis and insulin sensitivity by this compound is not present in the current body of scientific literature.

Effects on Adipogenesis and Lipolysis

The effects of this compound on the processes of adipogenesis (the formation of fat cells) and lipolysis (the breakdown of fats) have not been reported in any published research.

Enzyme Modulation and Target Engagement

Specific data on the modulation of enzymes by this compound and its target engagement are not available.

Glutamate (B1630785) Dehydrogenase Activation

There are no findings to suggest that this compound acts as an activator of glutamate dehydrogenase.

NF-κB Activation Inhibition

The potential for this compound to inhibit NF-κB activation has not been explored in any available research.

Exploration of Other Enzyme Systems

Research into the broader enzymatic interactions of 2-hydroxybenzoic acid derivatives has identified the sirtuin family of proteins as a significant target. Specifically, the 2-hydroxybenzoic acid moiety is recognized as a key structural feature for the inhibition of Sirtuin 5 (SIRT5), a deacetylase involved in regulating multiple metabolic pathways.

In a medium-throughput thermal shift screening assay, a compound featuring a 2-hydroxybenzoic acid functional group was identified as a novel, selective inhibitor of SIRT5. This hit compound demonstrated moderate inhibitory activity against SIRT5 with a 50% inhibitory concentration (IC₅₀) of 26.4 ± 0.8 μM. Further testing revealed high subtype selectivity; even at concentrations up to 400 μM, no significant inhibition was observed against other sirtuin isoforms, namely SIRT1, SIRT2, and SIRT3.

Molecular docking studies suggest that the carboxylate group of the 2-hydroxybenzoic acid scaffold forms crucial electrostatic interactions and hydrogen bonds with unique amino acid residues (Tyr102 and Arg105) within the substrate-binding pocket of SIRT5. The adjacent hydroxyl group also forms a hydrogen bond with Val221. These interactions underscore the essential role of the 2-hydroxybenzoic acid structure for maintaining SIRT5 inhibition, positioning it as a promising chemical scaffold for the development of more potent and selective SIRT5 inhibitors.

| Enzyme Target | IC₅₀ (μM) | Selectivity Note |

|---|---|---|

| SIRT5 | 26.4 ± 0.8 | Moderate inhibitory activity |

| SIRT1 | > 400 | No inhibition observed |

| SIRT2 | > 400 | No inhibition observed |

| SIRT3 | > 400 | No inhibition observed |

Anti-inflammatory and Immunomodulatory Potentials

While direct studies on this compound are limited, extensive research on its close structural analog, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), provides significant insight into its anti-inflammatory and immunomodulatory capabilities. HTB is the primary active metabolite of the antiplatelet drug Triflusal (2-acetoxy-4-(trifluoromethyl)benzoic acid).

The anti-inflammatory effects of HTB are linked to its ability to modulate the production of key inflammatory molecules. Studies have shown that treatment with its parent compound, Triflusal, leads to a significant reduction in the expression of several pro-inflammatory mediators.

| Inflammatory Mediator | Observed Effect | Cellular Context |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | Reduced Expression | Neurons and Microglia/Macrophages |

| Tumor Necrosis Factor-alpha (TNF-α) | Reduced Expression | Glial Cells |

| Interleukin-1 beta (IL-1β) | Reduced Expression | Glial Cells |

| Thromboxane A2 | Inhibited Synthesis | Platelets |

A primary mechanism underlying the anti-inflammatory effects of Triflusal and its metabolite HTB is the intervention in cellular signaling pathways, most notably the Nuclear Factor-kappaB (NF-κB) pathway. researchgate.net NF-κB is a crucial transcription factor that governs the expression of numerous genes involved in inflammatory and immune responses. nih.govnih.govnih.gov

Preclinical Efficacy Studies

To date, studies detailing the efficacy of this compound or its close analogs using in vitro models such as primary human hepatocytes or lipid-loaded cells have not been reported in the available scientific literature. While these cellular models are standard tools for assessing drug metabolism, hepatotoxicity, and cellular lipid handling, specific data regarding the effects of this compound in these systems are not publicly available.

There is currently no publicly available research documenting preclinical efficacy studies of this compound or its analogs in the C57BL/6J diet-induced obesity (DIO) mouse model or other similar in vivo models of metabolic disorders. The C57BL/6J DIO mouse is a widely accepted model that mimics human obesity, insulin resistance, and systemic inflammation resulting from a high-fat diet, making it a relevant system for testing therapeutic candidates for metabolic diseases. jax.orgnih.gov However, specific investigations into the effects of this compound within this particular animal model have not been published.

Toxicity Profiling and Safety Assessment4.5.1. In Vitro Cytotoxicity Assays4.5.2. Hepatotoxicity Assessment in Preclinical Models4.5.3. Genotoxicity and Mutagenicity Investigations

Further research and publication in peer-reviewed journals are required to establish a toxicological profile for this specific compound.

Mechanistic Investigations of 2 Hydroxy 5 Trifluoromethyl Benzoic Acid S Biological Actions

Molecular Target Identification and Validation

Comprehensive searches for molecular target identification and validation of 2-hydroxy-5-(trifluoromethyl)benzoic acid did not uncover specific studies that have pinpointed its direct molecular interactions.

No specific direct binding assays or affinity determination studies for this compound were found in the public domain. Such studies would be essential to identify the direct molecular targets and quantify the binding affinity, providing a foundation for understanding its mechanism of action.

There is no readily available information on the use of proteomics or target deconvolution strategies to identify the cellular targets of this compound. These approaches would be critical in broadly screening for protein interactions and validating potential targets within a cellular context.

Cellular Pathway Elucidation

Specific details on the cellular pathways modulated by this compound are not extensively documented in the available literature.

No specific studies utilizing gene expression analysis, such as quantitative polymerase chain reaction (qPCR), to investigate the effects of this compound on cellular pathways were identified. This type of analysis would be instrumental in understanding how the compound may alter gene transcription.

Information regarding the use of techniques like Western Blot to study the impact of this compound on protein expression and post-translational modifications is not available. Such studies would provide insight into the downstream effects of the compound on cellular signaling and function.

While flow cytometry is a widely used technique to analyze cellular responses, no specific applications of this method to study the effects of this compound have been reported in the available search results. nih.govresearchgate.net Flow cytometry could be used to assess various cellular parameters such as cell cycle progression, apoptosis, and the expression of cell surface markers in response to treatment with this compound. nih.govresearchgate.net

Quantitative Histomorphometry and Imaging Techniques (e.g., lipid accumulation assessment)

Histomorphometry allows for the quantitative analysis of tissue architecture and cellular composition. For instance, if a derivative of this compound were hypothesized to influence inflammatory processes, tissue sections from relevant organs could be stained and analyzed to quantify changes in cell populations, such as infiltrating leukocytes, or alterations in tissue structure.

In the realm of metabolic studies, imaging techniques are crucial for assessing processes like lipid accumulation. Confocal microscopy, coupled with fluorescent probes, is a widely used approach to visualize and quantify lipid droplets within cells. nih.gov For example, fluorescently labeled fatty acids, such as BODIPY FL C12, can be used to monitor fatty acid uptake in real-time in live cells. nih.gov Similarly, neutral lipid stains like BODIPY™ 493/503 can be used to quantify the accumulation of lipids in fixed cells. nih.gov These techniques could be employed to study the effects of this compound on lipid metabolism in various cell types.

Furthermore, advanced imaging modalities like scanning X-ray fluorescence microscopy offer the capability to visualize the intracellular localization of labeled molecules. nih.gov By using a bromine-labeled version of a fatty acid, researchers have been able to track its uptake and metabolism into complex lipids like glycerophospholipids at the single-cell level. nih.gov Such an approach could, in principle, be adapted to study the cellular fate and impact of this compound on lipid metabolic pathways.

Intermolecular Interactions and Binding Kinetics

The biological activity of this compound and its derivatives is contingent upon their specific interactions with protein targets. Molecular docking studies on related compounds have provided valuable insights into the nature of these intermolecular interactions.

Similarly, in the design of cyclooxygenase (COX) inhibitors, the carboxylic acid moiety of benzoic acid derivatives is known to be a key pharmacophore that interacts with the active site of COX enzymes. mdpi.com The trifluoromethyl group can enhance the binding affinity of these compounds. Molecular docking studies of R-/S-2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid, a derivative, have suggested a more potent binding affinity with COX-1/COX-2 compared to its non-trifluoromethylated counterpart.

The dynamics of these interactions are described by binding kinetics, which include the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d). excelleratebio.com The K_d value, which is the ratio of k_off to k_on, represents the affinity of a compound for its target, with a lower K_d indicating higher affinity. excelleratebio.com While specific kinetic parameters for this compound are not available, the principles of binding kinetics are fundamental to understanding its mechanism of action. For example, a slow k_off (low dissociation rate) can lead to a prolonged duration of action at the target. excelleratebio.com The analysis of binding kinetics for structurally related competitive antagonists of the NMDA receptor has shown that conformational restriction can significantly slow down both association and dissociation rates. nih.gov

Structure-Based Drug Design Implications

The structural features of this compound provide a valuable scaffold for structure-based drug design. The 2-hydroxybenzoic acid moiety itself has been identified as a promising "warhead" for the design of selective inhibitors of targets like SIRT5. nih.gov The interplay between the hydroxyl and carboxylic acid groups is critical for target engagement.

The trifluoromethyl group plays a significant role in modulating the physicochemical and pharmacokinetic properties of drug candidates. nih.gov Its incorporation can enhance metabolic stability by blocking sites susceptible to oxidation, and its lipophilicity can improve membrane permeability and binding affinity to hydrophobic pockets within a protein's active site. nih.govnih.gov This is exemplified by the development of R-/S-2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid, where the trifluoromethyl group was introduced to reduce hydroxylation metabolism and thereby improve pharmacological activity and bioavailability.

Structure-activity relationship (SAR) studies on derivatives of 2-hydroxybenzoic acid have provided a roadmap for optimizing their potency and selectivity. For example, in the development of SIRT5 inhibitors, modifications to the scaffold, while retaining the essential 2-hydroxybenzoic acid core, have led to a significant increase in inhibitory potency. The systematic exploration of different substituents has allowed for the fine-tuning of interactions with the target protein.

The data from in vitro enzymatic assays, such as IC50 values, are critical for quantifying the potency of designed compounds and guiding further optimization. The following table presents the SIRT5 inhibitory activities of a series of 2-hydroxybenzoic acid analogues, illustrating the impact of structural modifications on potency. nih.gov

| Compound | R | SIRT5 IC50 (μM) |

| 11 | 4-acetamidobenzamido | 26.4 ± 0.8 |

| 14 | 4-aminobenzamido | 13.2 ± 0.5 |

| 23 | 4-(3-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)thioureido) | 7.9 ± 0.3 |

| 30 | 4-nitrobenzamido | 4.4 ± 0.2 |

| 43 | 4-((3-nitrobenzyl)sulfonamido) | 2.6 ± 0.1 |

Data sourced from a study on 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. nih.gov

This type of data, combined with computational modeling, allows medicinal chemists to build predictive models for the rational design of new therapeutic agents based on the this compound scaffold.

Computational Approaches in the Study of 2 Hydroxy 5 Trifluoromethyl Benzoic Acid

Virtual Screening for Lead Identification

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. VS can be broadly categorized into ligand-based and structure-based methods.

Ligand-Based Virtual Screening Methodologies

Ligand-based virtual screening (LBVS) relies on the principle of molecular similarity, which posits that molecules with similar structures are likely to exhibit similar biological activities. This approach is particularly useful when the three-dimensional structure of the biological target is unknown. Methodologies include pharmacophore modeling and the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov

A pharmacophore model represents the essential steric and electronic features required for a molecule to interact with a specific target. For derivatives of 2-hydroxy-5-(trifluoromethyl)benzoic acid, a pharmacophore model could be constructed based on a set of known active compounds. This model would define the spatial arrangement of key features such as hydrogen bond donors (from the hydroxyl and carboxylic acid groups), hydrogen bond acceptors (the carbonyl oxygen), and hydrophobic/aromatic regions (the trifluoromethyl-substituted benzene (B151609) ring). This model can then be used to screen large compound databases to find novel molecules that match these features, potentially identifying new chemotypes with the desired activity. nih.govmdpi.com

Structure-Based Virtual Screening Methodologies (e.g., molecular docking, molecular dynamics)

When the 3D structure of the target protein is available, structure-based virtual screening (SBVS) becomes a powerful tool for lead identification. mdpi.com Molecular docking is the most common SBVS method, which predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor. nih.gov

For instance, derivatives of this compound have been investigated as potential inhibitors of cyclooxygenase (COX) enzymes. nih.gov In one study, molecular docking was used to compare the binding of R-/S-2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid (R-/S-HFBA) with the active sites of COX-1 and COX-2. nih.gov The results indicated a strong binding affinity, providing a structural basis for the observed anti-inflammatory activity. Similarly, virtual screening campaigns using the benzoic acid scaffold have been successful in identifying potential inhibitors for other targets, such as Trypanosoma cruzi trans-sialidase. nih.govresearchgate.net These studies screen large databases like ZINC15 to find derivatives with promising binding energy values against the target enzyme. nih.gov

Molecular Modeling and Simulation of Ligand-Receptor Interactions

Once a potential lead compound is identified, molecular modeling and simulation techniques are employed to gain a detailed understanding of its interaction with the target receptor. These methods help in optimizing the lead compound to improve its potency and selectivity.

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the key conformational degrees of freedom involve the rotation of the hydroxyl (-OH) and carboxylic acid (-COOH) groups relative to the benzene ring. mdpi.com

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to investigate the potential energy landscape of the molecule. mdpi.commdpi.com These calculations help identify the most stable, low-energy conformers. Studies on substituted benzoic acids have shown that the planarity of the carboxylic group is crucial, with two main conformers (cis and trans) differing in the orientation of the O=C-O-H dihedral angle. mdpi.commdpi.comucl.ac.uk The presence of ortho substituents, like the hydroxyl group in this case, can influence the preferred conformation through intramolecular hydrogen bonding. Energy minimization calculations refine these structures to find the most energetically favorable geometry, which is essential for accurate docking studies. ucl.ac.uk

Binding Affinity Predictions and Scoring Functions

Molecular docking simulations provide a "scoring function" that estimates the binding free energy of the ligand-receptor complex. A lower score typically indicates a more favorable binding interaction. In the study of R-/S-HFBA as a COX inhibitor, molecular docking revealed that the presence of the trifluoromethyl group led to a more potent binding affinity with both COX-1 and COX-2 compared to its non-fluorinated analog. nih.gov

Detailed analysis of the docked poses can reveal specific molecular interactions that contribute to binding. For example, in studies of 2-hydroxybenzoic acid derivatives as SIRT5 inhibitors, docking models showed that the carboxylate group forms critical salt bridges with arginine residues (e.g., Arg105), while the adjacent hydroxyl group forms hydrogen bonds with other residues like Val221. nih.gov These specific interactions are crucial for the compound's inhibitory activity. nih.gov

| Compound Scaffold | Target Protein | Key Interacting Residues | Types of Interaction | Reference |

|---|---|---|---|---|

| R-/S-HFBA | COX-1/COX-2 | Not specified | Enhanced binding affinity due to trifluoromethyl group | nih.gov |

| 2-Hydroxybenzoic acid derivative | SIRT5 | Arg105, Tyr102, Val221, Tyr255 | Salt bridge, Hydrogen bond, Pi-pi interaction | nih.gov |

ADMET Prediction and Pharmacokinetic Modeling

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of modern drug discovery, helping to identify compounds with favorable pharmacokinetic properties early in the process. researchgate.net

Computational models can predict a range of physicochemical and pharmacokinetic properties. For derivatives of this compound, these models can estimate properties like solubility, lipophilicity (logP), plasma protein binding, and potential to cross the blood-brain barrier. nih.gov

Studies on the derivative R-/S-HFBA have shown that the introduction of the trifluoromethyl group not only improved pharmacological activity but also resulted in more favorable pharmacokinetic properties compared to the non-fluorinated parent compound. nih.gov This includes a higher maximum plasma concentration (Cmax), larger area under the curve (AUC), and a longer half-life (t1/2), suggesting greater metabolic stability. nih.gov

| Parameter | Finding | Reference |

|---|---|---|

| Pharmacokinetics (PK) | Higher Cmax, larger AUC, and longer t1/2 compared to non-fluorinated analog. | nih.gov |

| Metabolism | Metabolites formed via glucuronidation, glycine (B1666218) conjugation, and N-acetyl conjugation. Stereoselective metabolism observed. | researchgate.net |

| Excretion | Urinary excretion is the main route. Stereoselective differences in excretion patterns. | researchgate.net |

De Novo Design Strategies for Novel Analogs

De novo drug design represents a computational approach to generate novel molecular structures with desired pharmacological properties from the ground up, rather than screening existing compound libraries. nih.gov This strategy is particularly useful for exploring a vast chemical space in a time-efficient manner to identify new scaffolds that can serve as starting points for medicinal chemistry optimization. nih.gov In the context of this compound, de novo design can be employed to create novel analogs with potentially improved efficacy, selectivity, or pharmacokinetic profiles. These computational methods typically involve an iterative cycle of candidate sampling and property evaluation. nih.gov

Various computational strategies are utilized in de novo design, ranging from fragment-based methods to more recent deep learning approaches. nih.govscispace.com Fragment-based design, for instance, involves assembling novel molecules by connecting small chemical fragments within the binding site of a target protein. Evolutionary algorithms mimic the process of natural selection, iteratively modifying and combining molecular structures to "evolve" candidates with better predicted binding affinities. nih.gov Deep generative models, a more recent advancement, use neural networks to learn the underlying patterns in large chemical datasets and generate entirely new molecules with desired characteristics. scispace.comchemrxiv.org

The application of these strategies to this compound would begin with defining a target protein and its binding pocket. The known structure of this compound can be used as a starting point or a reference. The de novo design algorithms would then generate novel chemical entities that are structurally distinct but predicted to have favorable interactions with the target. A crucial aspect of this process is the use of scoring functions and pharmacological filters to evaluate the designed molecules for properties such as binding affinity, drug-likeness, and synthetic accessibility. nih.gov

For example, a fragment-based approach might replace the trifluoromethyl group with other bioisosteres to explore different interactions within a specific sub-pocket of the target protein. An evolutionary algorithm could "grow" a molecule from a simple benzoic acid core, adding functional groups to optimize interactions with key amino acid residues. A deep generative model could be trained on a dataset of known kinase inhibitors to generate novel analogs of this compound with predicted activity against a specific kinase.

The output of these de novo design strategies is a set of virtual compounds with promising in silico profiles. These computationally designed molecules would then require chemical synthesis and subsequent experimental validation to confirm their biological activity. While in vitro validation is often a separate and subsequent step, the computational design phase is critical for prioritizing the most promising candidates for synthesis, thereby saving time and resources in the drug discovery pipeline. nih.gov

Hypothetical Designed Analogs of this compound

The following table presents a hypothetical set of novel analogs of this compound designed using different de novo strategies. The predicted properties are for illustrative purposes to demonstrate the type of data generated during a computational design campaign.

| Analog ID | De Novo Design Strategy | Modification from Parent Compound | Predicted Binding Affinity (kcal/mol) | Predicted ADMET Score |

| DND-001 | Fragment-Based Growing | Replacement of trifluoromethyl with a sulfonylmorpholine group | -9.8 | 0.85 |

| DND-002 | Evolutionary Algorithm | Addition of a substituted pyrazole (B372694) ring to the carboxylic acid | -9.2 | 0.79 |

| DND-003 | Deep Generative Model | Scaffold hopping to a novel bicyclic core with retained key pharmacophoric features | -10.5 | 0.91 |

| DND-004 | Fragment-Based Linking | Linking of a separate fragment to the phenyl ring via an ether linkage | -8.9 | 0.82 |

| DND-005 | Evolutionary Algorithm | Optimization of substituents on the phenyl ring for enhanced hydrophobic interactions | -9.5 | 0.88 |

ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity. The score is a hypothetical composite value where a higher score indicates a more favorable predicted profile.

Advanced Characterization Techniques for 2 Hydroxy 5 Trifluoromethyl Benzoic Acid and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental to confirming the molecular identity and connectivity of 2-hydroxy-5-(trifluoromethyl)benzoic acid. Each method probes different aspects of the molecule's quantum mechanical properties, yielding a unique and complementary set of data.

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. By observing the magnetic behavior of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and quantity of different atoms.

¹H NMR Spectroscopy: Proton NMR provides a map of the hydrogen atoms in the molecule. For this compound, the spectrum reveals distinct signals for each of the aromatic protons and the acidic protons of the hydroxyl and carboxyl groups. A reported ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows characteristic chemical shifts. rsc.org The acidic protons of the carboxylic acid and hydroxyl groups are often broad and may exchange with deuterium (B1214612) if a protic solvent like D₂O is used, leading to their disappearance from the spectrum.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Notes |

| Carboxylic Acid (-COOH) | ~10.70 | Singlet (s) | Highly deshielded due to the electronegative oxygen atoms. |

| Aromatic (H-6) | ~8.29 | Doublet (d) | Deshielded by the adjacent carboxylic acid group. |

| Aromatic (H-4) | ~7.80 | Doublet of doublets (dd) | Coupled to both H-3 and H-6. |

| Aromatic (H-3) | ~7.15 | Doublet (d) | Coupled to H-4. |

| Phenolic (-OH) | Variable | Broad Singlet (br s) | Chemical shift is concentration and solvent dependent. |

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy identifies all unique carbon environments within the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks, each corresponding to a distinct carbon atom. While a specific experimental spectrum for this compound is not widely published, the chemical shifts can be reliably predicted based on the known effects of the substituents on the benzene (B151609) ring. docbrown.infowisc.edu The carbon atom of the carbonyl group is the most deshielded, appearing far downfield. The carbon atoms directly attached to the electronegative fluorine atoms (C-CF₃) and oxygen atoms (C-OH) also exhibit characteristic shifts, with the CF₃ carbon showing splitting due to carbon-fluorine coupling (¹JCF).

| Carbon Assignment | Predicted Chemical Shift (δ) ppm | Notes |

| Carboxylic Acid (C OOH) | 165-175 | Deshielded by two oxygen atoms. |

| Aromatic (C -OH) | 155-160 | Shielded by the electron-donating hydroxyl group. |

| Aromatic (C -H, C4 & C6) | 125-135 | Aromatic region. |

| Aromatic (C F₃) | 120-130 (quartet) | Split into a quartet by the three fluorine atoms (¹JCF). |

| Aromatic (C -H, C3) | 115-120 | Aromatic region. |

| Aromatic (C -COOH) | 110-115 | Aromatic region. |

| Trifluoromethyl (-C F₃) | 120-125 (quartet) | Highly deshielded and split into a quartet (¹JCF). |

¹⁹F NMR Spectroscopy: Given the presence of a trifluoromethyl group, ¹⁹F NMR is an essential characterization technique. Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making it highly sensitive. biophysics.org The ¹⁹F NMR spectrum for this compound is expected to show a single sharp peak, as all three fluorine atoms in the CF₃ group are chemically equivalent. The chemical shift of this peak is highly indicative of the electronic environment. For trifluoromethyl groups attached to an aromatic ring, the chemical shift typically appears in the range of -60 to -64 ppm relative to the standard CFCl₃. rsc.orgucsb.educolorado.edu This distinct signal provides unambiguous confirmation of the CF₃ group's presence.

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for confirming the molecular formula of a compound. It measures the m/z to a very high degree of accuracy (typically to four or five decimal places). For this compound (C₈H₅F₃O₃), the calculated exact mass is 206.01907850 Da. nih.gov An experimental HRMS measurement matching this value provides definitive proof of the elemental composition.

Loss of a hydroxyl radical (•OH): Formation of the benzoyl cation at m/z 189.

Loss of a carboxyl radical (•COOH): Leading to a fragment at m/z 161.

Decarboxylation (loss of CO₂): From the [M-OH]⁺ ion, leading to a fragment at m/z 145.

| m/z | Predicted Fragment Ion | Formation Pathway |

| 206 | [C₈H₅F₃O₃]⁺• | Molecular Ion (M⁺•) |

| 189 | [M - •OH]⁺ | Loss of hydroxyl radical from the carboxylic acid group |

| 161 | [M - •COOH]⁺ | Loss of the carboxylic acid group |

| 145 | [M - •OH - CO₂]⁺ | Decarboxylation following loss of hydroxyl |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. This technique is exceptionally useful for identifying the functional groups present. The IR spectrum of this compound is expected to display several characteristic absorption bands. docbrown.inforesearchgate.net

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2500-3300 (very broad) | O-H stretch | Carboxylic acid (dimer) |

| ~3200-3500 (broad) | O-H stretch | Phenolic hydroxyl |

| ~1680-1710 (strong, sharp) | C=O stretch | Carboxylic acid |

| ~1600, ~1450 | C=C stretch | Aromatic ring |

| ~1100-1300 (strong) | C-F stretch | Trifluoromethyl group |

| ~1200-1300 | C-O stretch | Carboxylic acid and Phenol (B47542) |

The very broad absorption in the 2500-3300 cm⁻¹ range is highly characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer, which is the typical solid-state form of such compounds. docbrown.info

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. Benzoic acid and its derivatives typically exhibit two primary absorption bands in the UV region, corresponding to π → π* transitions within the benzene ring. sielc.comresearchgate.net For this compound, the hydroxyl (-OH) and carboxylic acid (-COOH) groups act as chromophores that modify the absorption profile of the benzene ring. The electron-donating hydroxyl group and the electron-withdrawing trifluoromethyl group are expected to cause shifts in the absorption maxima (λmax) compared to unsubstituted benzoic acid. sielc.com

| Transition | Approximate λmax (nm) | Notes |

| π → π* (E2-band) | ~230-250 | Intense absorption related to the excitation of the entire aromatic system. |

| π → π* (B-band) | ~270-290 | Weaker, fine-structured absorption, characteristic of the benzene ring. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a single crystal. This technique would provide a wealth of information about the solid-state structure of this compound, including bond lengths, bond angles, and intermolecular interactions.

Although a specific crystal structure for this compound does not appear to be publicly available, analysis of benzoic acid and its derivatives typically reveals the formation of centrosymmetric dimers in the solid state. nih.gov It is highly probable that this compound would also crystallize in this dimeric form, linked by strong hydrogen bonds between the carboxylic acid groups of two molecules. X-ray analysis would confirm this and also elucidate other potential intermolecular interactions, such as:

Hydrogen bonding involving the phenolic hydroxyl group.

π-π stacking interactions between the aromatic rings.

Potential weak interactions involving the fluorine atoms.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for assessing the purity of non-volatile organic compounds like this compound. A reversed-phase HPLC (RP-HPLC) method would be most suitable. In this setup, the compound is separated based on its polarity.

| Parameter | Typical Condition |

| Stationary Phase | C18 (octadecylsilane) column |

| Mobile Phase | Gradient or isocratic mixture of an aqueous acidic buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). |

| Detection | UV-Vis detector set at one of the compound's absorption maxima (e.g., ~230 nm or ~275 nm). beilstein-journals.org |

| Result | The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. |

Gas Chromatography (GC): Direct analysis of carboxylic acids by GC can be challenging due to their high polarity and low volatility, often resulting in poor peak shape and thermal decomposition in the injector. upfluorochem.com Therefore, derivatization is typically required to convert the polar carboxylic acid and hydroxyl groups into less polar, more volatile esters or silyl (B83357) ethers. A common method involves silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). After derivatization, the resulting compound can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive peak identification.

Thermal Analysis (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis techniques are crucial in characterizing the physicochemical properties of pharmaceutical compounds, including this compound and its derivatives. These methods provide valuable information regarding the thermal stability, melting behavior, and decomposition profile of a substance. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most widely employed thermoanalytical techniques.

Differential Scanning Calorimetry (DSC)

For a hypothetical analysis, a DSC thermogram of this compound would be expected to show a distinct endothermic event at its melting point. The sharpness of this peak would be indicative of the sample's purity. Broader peaks might suggest the presence of impurities or a less ordered crystalline structure.

Table 1: Hypothetical DSC Data for this compound

| Parameter | Expected Observation | Significance |

| Onset Temperature (°C) | TBD | Initiation of melting |

| Peak Temperature (°C) | TBD | Melting point |

| Enthalpy of Fusion (J/g) | TBD | Energy required for melting |

Note: TBD (To Be Determined) indicates that specific experimental data for this compound is not available in the public domain.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. This analysis is critical for assessing the thermal stability of a compound and determining its decomposition pattern. A TGA curve for this compound would illustrate the temperature at which the compound begins to lose mass, which corresponds to its decomposition. The derivative of the TGA curve (DTG) helps to identify the temperatures at which the rate of mass loss is at its maximum.

Research on other hydroxybenzoic acid derivatives using TGA has been conducted to determine their decomposition kinetics. researchgate.net For this compound, a TGA analysis would likely reveal its stability up to a certain temperature, followed by one or more mass loss steps corresponding to the breakdown of the molecule. The trifluoromethyl group may influence the decomposition pathway and the thermal stability of the benzoic acid structure.

Table 2: Hypothetical TGA Data for this compound

| Parameter | Expected Observation | Significance |

| Onset of Decomposition (°C) | TBD | Temperature at which mass loss begins |

| Temperature of Max. Mass Loss (°C) | TBD | Point of fastest decomposition |

| Residual Mass (%) | TBD | Amount of non-volatile residue |

Note: TBD (To Be Determined) indicates that specific experimental data for this compound is not available in the public domain.

Future Perspectives and Research Directions

Development of Next-Generation Therapeutic Candidates

The core structure of 2-hydroxy-5-(trifluoromethyl)benzoic acid serves as a valuable template for developing next-generation therapeutic candidates. The strategic incorporation of a trifluoromethyl group into a benzoic acid framework is a known strategy to improve pharmacological activity and bioavailability by reducing metabolic breakdown, such as hydroxylation. proquest.comnih.gov

One notable example is the development of R-/S-2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid (R-/S-HFBA), a derivative synthesized to improve upon the rapid elimination of its non-fluorinated parent compound. proquest.com Research has shown that R-/S-HFBA exhibits enhanced anti-inflammatory and antiplatelet aggregation activities. nih.govnih.gov Molecular docking studies have suggested that the trifluoromethyl group increases the binding affinity of these derivatives to key enzyme targets like COX-1 and COX-2. proquest.comnih.gov

Future efforts will likely focus on creating a diverse library of derivatives to explore a wider range of therapeutic applications. Modifications to the hydroxyl and carboxylic acid groups could yield compounds with altered solubility, permeability, and target specificity. The goal is to design molecules with optimized potency, selectivity, and pharmacokinetic profiles, potentially leading to safer and more effective treatments for various diseases. mdpi.com

Exploration of Novel Biological Targets and Pathways

While initial research on derivatives of this compound has focused on its anti-inflammatory and antiplatelet effects through the inhibition of cyclooxygenase (COX) enzymes, the full spectrum of its biological activity remains to be explored. nih.gov The structural features of this compound suggest it could interact with a variety of biological targets.

Future investigations should aim to identify novel targets and pathways modulated by this chemical scaffold. For instance, benzoic acid derivatives have been explored for a range of pharmacological properties, including antimicrobial and anticancer effects. ontosight.ai High-throughput screening and chemoproteomics could reveal unexpected interactions with other enzymes, receptors, or signaling proteins involved in diseases such as cancer, neurodegenerative disorders, or metabolic syndromes. nih.govnih.gov Understanding these interactions will be crucial for elucidating new mechanisms of action and expanding the potential therapeutic indications for this class of compounds.

Table 1: Investigated Biological Activities of this compound Derivatives

| Derivative | Investigated Activity | Target/Pathway | Key Finding | Reference |

|---|---|---|---|---|

| R-/S-2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid (R-/S-HFBA) | Anti-inflammatory | Cyclooxygenase (COX) | Prolonged anti-inflammatory effect compared to non-fluorinated analog. | proquest.comnih.gov |

Application in Multidrug Combination Therapies

The potential for this compound and its derivatives to be used in combination with existing drugs is a promising area of future research. Combination therapies are a cornerstone of treatment for complex diseases like cancer and infectious diseases, often leading to enhanced efficacy, reduced toxicity, and a lower likelihood of drug resistance.

Given the demonstrated anti-inflammatory properties of its derivatives, this compound could be investigated as an adjunct to standard cancer therapies. nih.gov Inflammation is a known hallmark of cancer, and targeting inflammatory pathways can improve treatment outcomes. Similarly, in the context of infectious diseases, its potential antimicrobial properties could be combined with traditional antibiotics to create synergistic effects. ontosight.ai For instance, a derivative of the related N-(trifluoromethyl)phenyl pyrazole (B372694) structure showed potent activity against antibiotic-resistant Gram-positive bacteria. nih.gov Further studies are needed to evaluate the efficacy and safety of such combinations in preclinical models.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process, and these technologies can be powerfully applied to the development of compounds like this compound. nih.govnih.gov AI algorithms can analyze vast datasets to identify potential drug candidates, predict their properties, and optimize their structures. nih.gov

In the context of this specific compound, ML models can be trained on existing data from its derivatives to predict the biological activities of novel, yet-to-be-synthesized analogs. mdpi.com This can significantly accelerate the identification of lead compounds with desired therapeutic profiles. youtube.com AI can also be used to predict drug-target interactions, helping to uncover the novel biological targets mentioned previously. nih.gov Generative models can design new molecules based on the this compound scaffold with optimized properties for potency, selectivity, and reduced toxicity. nih.gov By leveraging AI, researchers can streamline the discovery pipeline, reducing the time and cost associated with bringing new drugs to the clinic. youtube.com

Translational Research and Clinical Potential

The ultimate goal of research into this compound is to translate preclinical findings into clinically effective therapies. The favorable pharmacokinetic properties observed in derivatives like R-/S-HFBA, such as higher maximum concentration (Cmax), larger area under the curve (AUC), and longer half-life (t1/2), suggest that this chemical class has the potential for successful clinical development. proquest.comnih.gov